
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of various enzymes and receptors. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar sulfonamide derivatives that have been studied for their biological properties and interactions with proteins.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . Density Functional Theory (DFT) calculations can also be employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are indicative of the molecule's stability and reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions, depending on their structure and the presence of reactive functional groups. The biological evaluation of sulfonamide derivatives often involves their interaction with enzymes, as seen in the inhibition of protein kinases and angiogenesis by certain N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides . Similarly, sulfonamides derived from indanes and tetralines have been shown to inhibit human carbonic anhydrase isozymes . These interactions are crucial for the therapeutic potential of sulfonamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . The atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide further insight into the reactivity and potential interaction sites of the molecule . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
科学的研究の応用
Enzyme Inhibition and Therapeutic Potential
Research has demonstrated the potential of sulfonamide derivatives, similar in structure to the specified compound, in inhibiting specific enzymes or acting as receptor antagonists, suggesting therapeutic applications. For instance, sulfonamide derivatives derived from indanes and tetralines have shown inhibitory effects on human carbonic anhydrase isozymes, indicating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Akbaba et al., 2014).
Antimicrobial and Anticancer Activity
Sulfonamide compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. For example, new tetrahydronaphthalene-sulfonamide derivatives displayed potent antimicrobial inhibitory activities against a panel of bacterial strains and Candida Albicans, suggesting the potential of these compounds as antimicrobial agents (Mohamed et al., 2021). Additionally, phenylaminosulfanyl-1,4‐naphthoquinone derivatives exhibited potent cytotoxic activity against several human cancer cell lines, with certain compounds showing low toxicity in normal cells, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Chemical Synthesis and Material Science
The research extends into the synthesis of complex molecules and materials science, where sulfonamide derivatives are used in novel synthetic routes or as functional materials. Novel methods for the synthesis of sulfonamides using p-nitrophenoxide as a leaving group have been developed, facilitating the preparation of potent adenosine A2B receptor antagonists (Yan et al., 2006). Furthermore, N-hydroxy sulfonamides have been identified as new sulfenylating agents, providing a novel avenue for the functionalization of aromatic compounds and demonstrating their utility in organic synthesis (Wang et al., 2017).
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-17(15-8-10-22-12-15)7-9-18-23(20,21)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,8,10-12,17-19H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAXXOUCQLUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

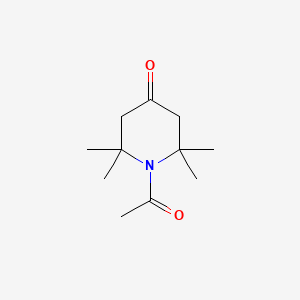
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

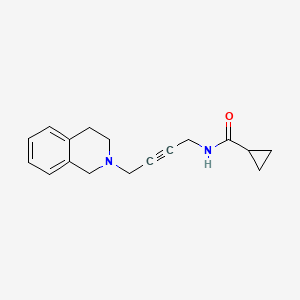
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

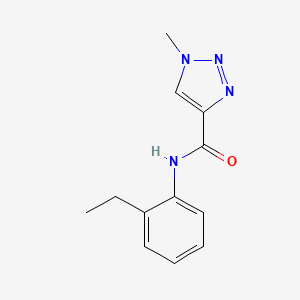
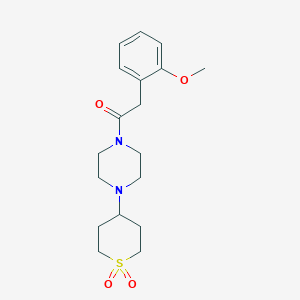

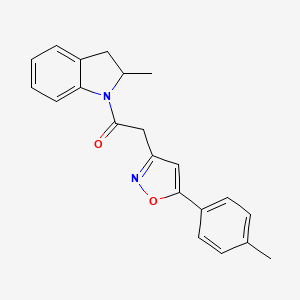
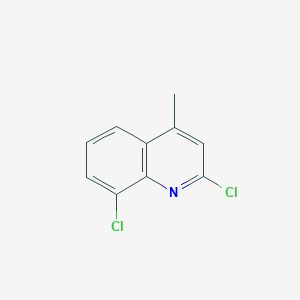
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)